JMV 390-1

Description

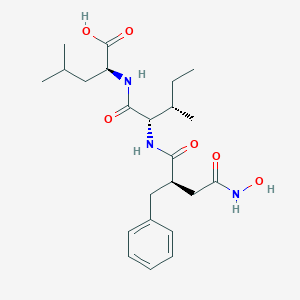

JMV 390-1 is a hydroxamate-based metallopeptidase inhibitor developed to modulate the degradation of neurotensin (NT) and neuromedin N (NN), bioactive peptides implicated in neurotransmission, cancer progression, and inflammatory responses . It exhibits broad inhibitory activity against key zinc-dependent peptidases, including endopeptidase 24-16 (EC 3.4.24.16), endopeptidase 24-11 (neutral endopeptidase, NEP), and endopeptidase 24-15 (EC 3.4.24.15), which collectively regulate NT/NN metabolism . Structural analysis reveals that JMV 390-1 contains a hydroxamate moiety critical for chelating zinc ions at enzyme active sites, enabling potent inhibition (IC₅₀ ~12 nM for EC 24-16) . Its ability to enhance neurotensin signaling by preventing degradation has positioned it as a candidate for studying NT-mediated pathways in cancer theranostics and neurological disorders .

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O6/c1-5-15(4)20(22(29)24-18(23(30)31)11-14(2)3)25-21(28)17(13-19(27)26-32)12-16-9-7-6-8-10-16/h6-10,14-15,17-18,20,32H,5,11-13H2,1-4H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)/t15-,17+,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZOULASPWUGJJ-NFBUACBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163994 | |

| Record name | Jmv 390-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148473-36-3 | |

| Record name | N-[(2R)-4-(Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-isoleucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148473-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jmv 390-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148473363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jmv 390-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Target Enzymes and Inhibitory Profile

JMV 390-1 inhibits four key enzymes involved in NT/NN metabolism:

-

Endopeptidase 24.15 (IC₅₀ = 31 nM)

-

Endopeptidase 24.11 (IC₅₀ = 40 nM)

-

Leucine aminopeptidase (IC₅₀ = 52 nM)

This broad-spectrum activity stems from its ability to mimic the C-terminal sequence of NT/NN while incorporating a hydroxamate moiety that chelates zinc ions at enzyme active sites.

Synthetic Methodology

The synthesis of JMV 390-1, first reported by Doulut et al. (1993), involves a multi-step solution-phase strategy to assemble the modified tripeptide backbone. Key steps include:

Stepwise Peptide Assembly

-

Boc Protection of L-Isoleucine :

L-Isoleucine is protected at the α-amino group using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM). The Boc group ensures regioselectivity during subsequent coupling reactions. -

Coupling with L-Leucine :

The Boc-protected L-isoleucine is activated with hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC), then coupled with L-leucine’s carboxyl group. The reaction proceeds in dimethylformamide (DMF) at 0–4°C for 24 hours, yielding a dipeptide intermediate. -

Introduction of the Hydroxyamino Carbonyl Group :

The critical hydroxamate moiety is introduced via reaction with hydroxylamine hydrochloride in the presence of ethyl chloroformate. This step occurs in tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation. -

Final Deprotection and Purification :

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C₁₈ column with a water-acetonitrile gradient.

Reaction Optimization

-

Yield : The overall yield for the four-step synthesis is approximately 12–15%, with the hydroxylamine coupling step being the major bottleneck (45% yield).

-

Purity : Final HPLC purity exceeds 95%, as confirmed by UV detection at 220 nm.

Analytical Characterization

Physicochemical Properties

Spectroscopic Validation

-

Mass Spectrometry : MALDI-TOF MS confirms the molecular ion peak at m/z 449.5 [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, D₂O) exhibits characteristic signals for the benzylpropyl side chain (δ 7.2–7.4 ppm, multiplet) and hydroxamate NH (δ 8.1 ppm, singlet).

Pharmacological Validation

In Vitro Enzyme Inhibition

JMV 390-1’s inhibition kinetics were assessed using purified enzymes from mouse hypothalamus. The compound exhibits non-competitive inhibition against endopeptidase 24.16 (Kᵢ = 28 nM) and mixed inhibition against leucine aminopeptidase (Kᵢ = 49 nM).

In Vivo Analgesic Efficacy

In the murine hot-plate test, intracerebroventricular (icv) administration of 10 μg JMV 390-1 increased pain latency by 220% (vs. saline control). This effect was fully reversed by the opioid antagonist naltrexone, implicating NT-mediated opioid pathways.

Applications in Neuropharmacology

JMV 390-1 has been employed to study NT/NN signaling in:

Chemical Reactions Analysis

Types of Reactions

Jmv 390-1 can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl groups can be reduced to form alcohols or amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group may yield nitroso derivatives, while reduction of the carbonyl groups may yield alcohols or amines .

Scientific Research Applications

Introduction to JMV 390-1

JMV 390-1 is a compound that has garnered attention in the field of biochemical research, particularly for its role as an inhibitor of the enzyme TNF-alpha converting enzyme (TACE). TACE is crucial in the processing of pro-inflammatory cytokines, making it a significant target for therapeutic interventions in various inflammatory diseases. The applications of JMV 390-1 span several scientific domains, including pharmacology, neurobiology, and cardiovascular research.

Inhibition of TNF-alpha Converting Enzyme (TACE)

JMV 390-1 has been primarily studied for its inhibitory effects on TACE, which is involved in the cleavage of pro-TNF-alpha into its active form. This inhibition has implications for:

- Anti-inflammatory therapies : By reducing TNF-alpha levels, JMV 390-1 can potentially mitigate inflammatory responses in conditions such as rheumatoid arthritis and Crohn's disease.

- Cancer treatment : Since TNF-alpha plays a role in tumor progression, inhibiting its production may enhance the efficacy of certain cancer therapies.

Case Study: Structure-Based Drug Design

A study published in Protein Engineering Design & Selection highlighted the crystallization of TACE in complex with JMV 390-1. This research provided insights into the structure-activity relationships necessary for developing more effective inhibitors. The findings indicated that JMV 390-1 stabilizes a novel crystal form of TACE, facilitating further structure-based drug design efforts .

Neuropharmacological Effects

Research has shown that JMV 390-1 enhances the recovery of neuropeptides in the hypothalamus, suggesting potential applications in neuropharmacology:

- Neuropeptide modulation : The compound has been observed to increase recoveries of specific neuropeptides significantly, indicating its role in modulating neuropeptide activity .

Case Study: Neuroprotective Properties

In studies involving animal models, JMV 390-1 demonstrated neuroprotective effects by modulating neuropeptide levels, which could have therapeutic implications for neurodegenerative diseases.

Cardiovascular Research

JMV 390-1's influence on cardiovascular health has also been explored:

- Impact on angiotensin-converting enzyme : Studies indicate that JMV 390-1 may affect cardiovascular functions by influencing the activity of enzymes related to angiotensin metabolism, which is critical in regulating blood pressure and fluid balance .

Summary Table of Applications

| Application Area | Mechanism/Effect | Potential Therapeutic Use |

|---|---|---|

| Inhibition of TACE | Reduces TNF-alpha levels | Anti-inflammatory therapies |

| Neuropharmacology | Enhances neuropeptide recovery | Treatment for neurodegenerative diseases |

| Cardiovascular Research | Modulates angiotensin-converting enzyme activity | Management of hypertension and heart diseases |

Mechanism of Action

The mechanism of action of Jmv 390-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

JMV 390-1 is part of a broader class of metallopeptidase inhibitors, which include thiorphan , bestatin , and compound 7a . Below is a detailed comparative analysis:

Enzymatic Selectivity and Potency

- JMV 390-1 vs. Thiorphan : While thiorphan selectively inhibits NEP (IC₅₀ = 3 nM), JMV 390-1 acts on multiple enzymes, making it superior for studying NT degradation in systems where cross-enzyme interactions occur .

- JMV 390-1 vs.

- JMV 390-1 vs. Compound 7a : Compound 7a, a structural analog of JMV 390-1, demonstrates enhanced selectivity for EC 24-16 (IC₅₀ = 12 nM; 800× more potent against EC 24-15 than JMV 390-1), suggesting its utility in isolating EC 24-16’s role in NT metabolism .

Limitations

- JMV 390-1’s lack of enzyme specificity complicates mechanistic studies, whereas compound 7a’s selectivity addresses this issue .

- Thiorphan and bestatin have shorter half-lives in vivo compared to JMV 390-1, which exhibits sustained activity due to its stable hydroxamate-zinc interaction .

Data Tables

Table 1: Inhibitory Potency (IC₅₀) of Metallopeptidase Inhibitors

| Enzyme | JMV 390-1 (nM) | Thiorphan (nM) | Bestatin (µM) | Compound 7a (nM) |

|---|---|---|---|---|

| EC 24-16 | 12 | >10,000 | >10,000 | 12 |

| NEP | 480 | 3 | >10,000 | 480 |

| EC 24-15 | >10,000 | >10,000 | >10,000 | >10,000 |

| Leucine aminopeptidase | >10,000 | >10,000 | 0.1 | >10,000 |

Table 2: Therapeutic Potential of Inhibitors

| Compound | Cancer Targeting | Pain Modulation | Schizophrenia Research |

|---|---|---|---|

| JMV 390-1 | High | Moderate | Moderate |

| Thiorphan | Low | Low | Low |

| Compound 7a | Moderate | High | High |

Research Findings and Implications

- JMV 390-1’s broad inhibition profile supports its use in preclinical models requiring NT pathway potentiation, but its lack of specificity necessitates caution in interpreting results .

- Comparative studies underscore the need for context-dependent inhibitor selection: JMV 390-1 for multi-enzyme environments, compound 7a for EC 24-16-specific studies, and thiorphan/bestatin for substrate-specific applications .

Biological Activity

JMV 390-1 is a potent inhibitor of various peptidases, particularly those involved in the metabolism of biologically active peptides such as angiotensin-(1–7) and neurotensin. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

JMV 390-1 primarily functions as a metallopeptidase inhibitor. It has demonstrated significant inhibitory effects on enzymes that degrade angiotensin-(1–7), a peptide known for its vasodilatory and cardioprotective properties. The compound effectively reduces the activity of dipeptidyl peptidase 3 (DPP 3), which hydrolyzes angiotensin-(1–7) into less active forms. Studies indicate that chronic treatment with JMV 390-1 can enhance cellular levels of angiotensin-(1–7) by inhibiting DPP 3 activity in human kidney (HK-2) cells .

Inhibition Profile

The inhibition profile of JMV 390-1 includes:

- IC50 Values : Ranging from 30 to 60 nM against major neurotensin degrading enzymes .

- Specific Activity : It has been shown to reduce the hydrolysis rate of angiotensin-(1–7) significantly compared to other peptides like angiotensin II and bradykinin .

Case Studies and Experimental Data

A series of experiments have characterized the biological activity of JMV 390-1:

-

Peptidase Assays :

- In sheep kidney cortex and proximal tubules, JMV 390-1 inhibited peptidase activity that hydrolyzed angiotensin-(1–7) to angiotensin-(1–4). The specific activities measured were:

- Sheep Kidney Cortex : 107 ± 9 fmol·min·mg

- Sheep Proximal Tubules : 96 ± 12 fmol·min·mg

- Human Kidney (HK-2) Cells : 123 ± 5 fmol·min·mg

- JMV inhibition percentages were approximately 75% for sheep tissues and 92% for HK-2 cells .

- In sheep kidney cortex and proximal tubules, JMV 390-1 inhibited peptidase activity that hydrolyzed angiotensin-(1–7) to angiotensin-(1–4). The specific activities measured were:

- Impact on Angiotensin Levels :

Table: Specific Activity and JMV Inhibition

| Tissue | Specific Activity (fmol·min·mg) | JMV Inhibition (% of control) |

|---|---|---|

| Sheep Kidney Cortex | 107 ± 9 | 75% |

| Sheep Proximal Tubules | 96 ± 12 | 74% |

| Human Kidney (HK-2) | 123 ± 5 | 92% |

Therapeutic Implications

The ability of JMV 390-1 to inhibit peptidases involved in the degradation of protective peptides suggests potential therapeutic applications in conditions characterized by dysregulation of the renin-angiotensin system, such as hypertension and heart failure. By preserving levels of beneficial peptides like angiotensin-(1–7), JMV 390-1 may offer a novel approach to cardiovascular therapy.

Q & A

Basic: What are the key steps for synthesizing JMV 390-1 with high purity?

Answer:

Synthesis of JMV 390-1 requires rigorous experimental design to ensure reproducibility. Begin by detailing precursor compounds, reaction conditions (temperature, catalysts, solvents), and purification methods (e.g., chromatography, recrystallization). Validate purity using techniques like HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity. Include step-by-step protocols in the supplementary materials to enable replication, as recommended for chemical synthesis reporting .

Basic: Which spectroscopic methods are essential for characterizing JMV 390-1?

Answer:

Characterization should combine multiple techniques:

- NMR (¹H, ¹³C, 2D-COSY) for structural elucidation.

- Mass spectrometry (HRMS) to confirm molecular weight.

- X-ray crystallography (if crystalline) for absolute configuration.

Cross-validate results with literature data on analogous compounds to resolve ambiguities. For novel compounds, journals require full spectral data in the main text or supplementary files .

Advanced: How to resolve contradictions in JMV 390-1’s reported biological activity across studies?

Answer:

Discrepancies may arise from variability in experimental models or assay conditions. Address this by:

- Replicating studies under standardized protocols (e.g., cell line authentication, controlled dosing).

- Meta-analysis of existing data to identify confounding variables (e.g., solvent effects, pH).

- Statistical validation (e.g., ANOVA, p-value thresholds) to assess significance. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure hypotheses are testable and context-specific .

Advanced: What computational strategies can predict JMV 390-1’s structure-activity relationships (SAR)?

Answer:

Combine molecular docking (e.g., AutoDock Vina) to identify binding interactions and MD simulations (GROMACS) to assess stability. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Use cheminformatics tools (RDKit) to generate SAR heatmaps. Ensure transparency by documenting force fields, scoring functions, and simulation parameters in line with computational chemistry reporting standards .

Basic: How to design a dose-response study for JMV 390-1 in cellular models?

Answer:

- Range selection : Use pilot studies to define EC₅₀/IC₅₀ ranges.

- Controls : Include vehicle (solvent) and positive/negative controls.

- Replicates : Minimum n=3 for statistical power.

- Endpoint assays : ATP-based viability (CellTiter-Glo) or apoptosis markers (Annexin V).

Address variability by normalizing data to controls and reporting error margins (SEM/SD) .

Advanced: What strategies optimize JMV 390-1’s pharmacokinetic (PK) properties in preclinical models?

Answer:

- Lipinski’s Rule of Five : Assess logP, molecular weight, and solubility.

- In vivo PK studies : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability using LC-MS/MS.

- Prodrug derivatization : Improve solubility/stability via esterification or PEGylation.

Compare results to structural analogs and justify deviations using mechanistic rationale .

Basic: How to validate JMV 390-1’s target specificity in complex biological systems?

Answer:

- CRISPR knockout : Confirm activity loss in target-deficient cell lines.

- Off-target screening : Use proteome-wide affinity pulldown (e.g., SILAC).

- Orthogonal assays : Pair enzymatic assays with cellular readouts (e.g., Western blot for pathway modulation). Transparently report false-positive rates and validation criteria .

Advanced: What experimental and computational methods reconcile JMV 390-1’s in vitro potency with in vivo efficacy gaps?

Answer:

- ADME-Tox profiling : Assess metabolic stability (microsomes), plasma protein binding, and cytotoxicity (hepatocytes).

- PBPK modeling : Simulate tissue distribution using tools like GastroPlus.

- Transcriptomics : Identify compensatory pathways in non-responsive models (RNA-seq).

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Basic: How to ensure reproducibility in JMV 390-1’s bioactivity assays?

Answer:

- Standardize protocols : Document plate readers, incubation times, and reagent batches.

- Blinding : Mask sample identities during data collection.

- Data sharing : Deposit raw datasets (e.g., IC₅₀ curves) in public repositories (Zenodo). Journals mandate detailed methods sections to address replication crises .

Advanced: What integrative approaches link JMV 390-1’s mechanistic data to therapeutic potential?

Answer:

- Multi-omics integration : Correlate proteomic/transcriptomic changes with phenotypic outcomes.

- Patient-derived models : Test efficacy in organoids or PDX models.

- Clinical relevance : Align findings with unmet needs (e.g., drug resistance). Frame conclusions using the “SOAR” structure (Significance, Observations, Advancements, Relevance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.